The Solubility Frontier: A Technical Guide to 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one for Drug Development Professionals
The Solubility Frontier: A Technical Guide to 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one for Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This in-depth technical guide focuses on the solubility profile of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one , a heterocyclic compound of interest. While extensive experimental data for this specific molecule is not yet publicly available, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand its predicted solubility characteristics and to meticulously determine its solubility in various organic and aqueous solvents through established, validated methodologies.
Physicochemical Portrait: Predicting the Behavior of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one
The molecular structure of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, with its pyrimidinone core, hydroxyl and hydroxyethyl functionalities, and N-methylation, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (-OH) and acceptors (C=O, -OH, N) points towards potential for favorable interactions with polar solvents, including water. However, the N-methyl group can subtly influence solubility. While it removes a hydrogen bond donor, it can also disrupt crystal lattice packing, which in some cases, may lead to an increase in solubility.[1]
To provide a foundational understanding, we have collated predicted physicochemical properties for the target molecule and a structurally similar analog, 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, which can offer comparative insights.
| Property | Predicted Value for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one | Predicted Value for 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one | Significance in Solubility |
| Molecular Weight | 170.17 g/mol [2] | 169.18 g/mol [3] | Lower molecular weight generally correlates with higher solubility. |
| XLogP3 | Not Available | -1.5[3] | Indicates the lipophilicity of a compound. A negative value suggests higher hydrophilicity and likely better aqueous solubility. |
| Hydrogen Bond Donors | 2 | 2[3] | The presence of hydrogen bond donors is crucial for interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 3 | 3[3] | Hydrogen bond acceptors contribute to solubility in a wide range of solvents. |
| pKa (strongest acidic) | Not Available | Not Available | The ionization state of a molecule, dictated by its pKa and the solution pH, significantly impacts its aqueous solubility. |
| pKa (strongest basic) | Not Available | Not Available | For ionizable compounds, solubility is pH-dependent.[4] |
The predicted properties of the closely related amino-substituted analog suggest a hydrophilic character (XLogP3 of -1.5), which would imply a favorable aqueous solubility. The presence of two hydrogen bond donors and three acceptors in both molecules further supports the potential for good solubility in polar protic solvents. However, the lack of experimental data necessitates a robust experimental approach to define the true solubility profile.
The Experimental Blueprint: Methodologies for Definitive Solubility Determination
To empower researchers with the tools to generate precise and reliable solubility data, this section provides detailed, step-by-step protocols for two universally accepted methods: the Shake-Flask method for thermodynamic solubility and a general protocol for determining kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[5]
Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.
Experimental Workflow:
Workflow for the Shake-Flask Method.
Detailed Protocol:
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Preparation of the Test System:
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Accurately weigh an excess amount of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (e.g., 2-5 mg) into a clean, inert vial (e.g., glass with a PTFE-lined cap).
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Add a precise volume of the desired solvent (e.g., 1 mL of purified water, phosphate-buffered saline pH 7.4, or an organic solvent). Ensure that undissolved solid is clearly visible.
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Equilibration:
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Seal the vials tightly.
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Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period. A 24-hour equilibration time is common, but the optimal time should be determined by preliminary experiments to ensure equilibrium is reached.
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Phase Separation:
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After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.
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Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Alternatively, centrifuge the samples at a high speed and carefully collect the supernatant.
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Quantification:
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Prepare a series of standard solutions of the test compound of known concentrations in the same solvent system.
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Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
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Analyze the diluted samples and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Construct a calibration curve from the standard solutions and determine the concentration of the compound in the diluted supernatant.
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-
Calculation of Solubility:
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Calculate the solubility (S) using the following formula: S (mg/mL or µM) = Concentration of diluted sample × Dilution factor
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Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when it is rapidly precipitated in an aqueous buffer.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by turbidimetry.
Experimental Workflow:
Workflow for Kinetic Solubility Determination.
Detailed Protocol:
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Stock Solution Preparation:
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Prepare a high-concentration stock solution of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one in 100% DMSO (e.g., 10 mM).
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Assay Plate Preparation:
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In a multi-well plate, add the aqueous buffer of choice (e.g., PBS pH 7.4).
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Add small, incremental volumes of the DMSO stock solution to the buffer in each well to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.
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Incubation and Measurement:
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Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
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Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
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Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS.
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Interpreting the Data and Structuring a Solubility Profile
A comprehensive solubility profile should be generated by performing these experiments in a variety of relevant solvents.
Aqueous Solvents:
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Purified Water: To determine the intrinsic aqueous solubility.
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Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4): To understand the effect of pH on the solubility of this potentially ionizable compound. The solubility of pyrimidine derivatives can be significantly influenced by pH.[6]
Organic Solvents: A selection of organic solvents with varying polarities should be tested to guide formulation and synthesis efforts.
| Solvent | Polarity Index | Potential Application |
| Ethanol | High | Co-solvent in formulations. |
| Methanol | High | Synthetic chemistry and analytical standards. |
| Acetone | Medium | General laboratory use. |
| Acetonitrile | Medium | HPLC mobile phase and reaction solvent. |
| Dichloromethane (DCM) | Low | Extraction and purification. |
| N,N-Dimethylformamide (DMF) | High (aprotic) | Solubilizing agent for poorly soluble compounds. |
The collected data should be tabulated for clear comparison and interpretation.
Conclusion and Future Directions
While direct experimental solubility data for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one remains to be published, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough investigation. By understanding its predicted physicochemical properties and systematically applying the robust methodologies outlined herein, researchers can generate the critical solubility data required to advance this compound through the drug development pipeline. The resulting solubility profile will be instrumental in making informed decisions regarding formulation, preclinical studies, and ultimately, the potential clinical success of this promising molecule.
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The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Royal Society of Chemistry. [Link]
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